molecular formula C19H19N3O2 B605557 AR-13324 M1 metabolite CAS No. 1254032-16-0

AR-13324 M1 metabolite

Cat. No. B605557
M. Wt: 321.38
InChI Key: LTXBFJFJUIJOQE-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AR-13503, is an metabolite of Netarsudil (AR-11324), is a Rho-associated protein kinase inhibitor. Netarsudil is potential useful for treating glaucoma and​/or reducing intraocular pressure.

Scientific Research Applications

  • Ocular Hypotensive Safety and Systemic Absorption in Volunteers
    AR-13324, when used as an ophthalmic solution, demonstrated substantial reductions in baseline intraocular pressure, with little to no quantifiable systemic exposure to the parent compound or its metabolite, AR-13503, in normotensive subjects. This suggests its potential for treating conditions like glaucoma without significant systemic side effects (Levy et al., 2015).

  • Efficacy in Patients with Elevated Intraocular Pressure
    A clinical trial comparing AR-13324 to latanoprost in patients with open-angle glaucoma or ocular hypertension indicated that AR-13324 is effective in reducing intraocular pressure, though slightly less so than latanoprost. This study further underscores the drug's potential in ocular hypertension therapy (Bacharach et al., 2015).

  • Impact on Aqueous Humor Dynamics in Monkey Eyes
    Research on normotensive monkey eyes revealed that AR-13324 reduces intraocular pressure through a dual mechanism: increasing tonographic outflow facility and decreasing aqueous humor flow rates. These findings are crucial for understanding its mode of action in ocular treatments (Wang et al., 2015).

  • Reduction of Episcleral Venous Pressure in Rabbits
    A study on Dutch Belted rabbits showed that AR-13324 significantly lowered episcleral venous pressure, further contributing to its intraocular pressure-reducing effect. This provides additional insights into its comprehensive impact on ocular physiology (Kiel & Kopczynski, 2014).

  • Potential Clinical Applications of Metabolite Monitoring
    Although not directly related to AR-13324, studies on the monitoring of argatroban and its major metabolite M1 using an HPLC method have implications for the importance of tracking drug metabolites in clinical settings. This research underscores the significance of metabolite analysis in optimizing therapeutic strategies and understanding drug metabolism (Ahmad et al., 1999).

  • Other Metabolite Studies Relevant to AR-13324 M1 Metabolite Although not directly pertaining to AR-13324 M1 metabolite, studies on various metabolites provide insights into the broader field of metabolite research, which can be crucial for understanding the comprehensive effects of drugs like AR-13324. This includes research on the metabolomic differentiation of Astragali Radix (Li et al., 2017) and identification of three sulfate-conjugated metabolites of berberine chloride in human urine (Pan et al., 2002).

properties

CAS RN

1254032-16-0

Product Name

AR-13324 M1 metabolite

Molecular Formula

C19H19N3O2

Molecular Weight

321.38

IUPAC Name

Benzeneacetamide, alpha-(aminomethyl)-4-(hydroxymethyl)-N-6-isoquinolinyl-, (S)-

InChI

InChI=1S/C19H19N3O2/c20-10-18(14-3-1-13(12-23)2-4-14)19(24)22-17-6-5-16-11-21-8-7-15(16)9-17/h1-9,11,18,23H,10,12,20H2,(H,22,24)/t18-/m1/s1

InChI Key

LTXBFJFJUIJOQE-GOSISDBHSA-N

SMILES

O=C(NC1=CC2=C(C=NC=C2)C=C1)[C@H](CN)C3=CC=C(CO)C=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AR-13503;  AR 13503;  AR13503;  AR-11324 metabolite;  AR 11324 metabolite;  AR11324 metabolite;  Netarsudil metabolite

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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